8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
The compound 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by:
- 8,8-Dimethyl groups on the tetrahydropyrimidine ring, enhancing steric bulk and hydrophobicity.
- A 2-((4-nitrobenzyl)thio) substituent, introducing an electron-withdrawing nitro group and a sulfur-containing side chain.
- A 5-(p-tolyl) aryl group, contributing aromaticity and moderate electron-donating effects.
Pyrimido[4,5-b]quinolines are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are highly dependent on substituent patterns .
Properties
IUPAC Name |
8,8-dimethyl-5-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-15-4-8-17(9-5-15)21-22-19(12-27(2,3)13-20(22)32)28-24-23(21)25(33)30-26(29-24)36-14-16-6-10-18(11-7-16)31(34)35/h4-11,21H,12-14H2,1-3H3,(H2,28,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKSDHVLEWLHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table compares the target compound with structurally analogous pyrimidoquinolines from the literature:
Key Observations:
- Electron Effects : The nitro group in the target compound distinguishes it from analogs with electron-donating groups (e.g., methoxy in , methylthio in ). This may enhance electrophilic reactivity or binding to targets requiring electron-deficient motifs .
- Thioether vs. Thione : Unlike thiourea or thione derivatives (e.g., ), the thioether linkage in the target compound may improve metabolic stability .
- Aryl Substituents : The p-tolyl group balances hydrophobicity and aromaticity, contrasting with ’s polar hydroxyphenyl or ’s heteroaromatic thienyl.
Physicochemical and Bioactivity Trends
- The nitro group may lower pKa compared to hydroxyphenyl derivatives (: pKa ~9.5) .
- Bioactivity Clustering : suggests that structurally similar compounds cluster by bioactivity . The nitro and thioether groups may align the target with anticancer or antimicrobial agents, though empirical data are needed.
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